![molecular formula C21H25N5O4S B2866116 4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide CAS No. 2034327-98-3](/img/structure/B2866116.png)
4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Preparation of "4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" involves multi-step organic synthesis processes. The general route begins with the synthesis of the benzo[c][1,2,5]thiadiazole core, followed by functional group modifications and coupling reactions.
Initial Synthesis: : Starting with 3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, the compound undergoes nitration to introduce a nitro group at a suitable position.
Reduction: : The nitro group is subsequently reduced to an amine, forming 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-ylamine.
Coupling Reaction: : This intermediate is then coupled with 4-piperidone under specific conditions to form the desired piperidine derivative.
Acylation: : Finally, an acylation reaction introduces the acetamido and benzamide groups, resulting in the target compound.
Industrial Production Methods:
Industrial-scale production typically involves optimized reaction conditions, including the use of catalysts, to maximize yield and purity. Reactions are conducted in large reactors under controlled temperatures and pressures, ensuring scalability and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[c][1,2,5]thiadiazole moiety.
Reduction: : Reduction can occur at various functional groups, including the nitro group (if present) or carbonyl groups.
Substitution: : The aromatic rings are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or catalytic hydrogenation.
Substitution Reagents: : Like halogens or nucleophiles under specific conditions (e.g., Lewis acids for electrophilic substitution).
Major Products:
The major products of these reactions depend on the specific conditions and reagents used, typically resulting in modified functional groups or new derivatives with altered properties.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Probes: : Utilized in developing fluorescent probes for biological imaging due to its photophysical properties.
Sensing Materials: : Employed in creating sensors for detecting specific analytes in environmental and industrial settings.
Biology:
Biomarker Detection: : Assists in detecting and monitoring biomarkers in various biological samples.
Drug Design: : Plays a role in designing new drugs and understanding drug-receptor interactions.
Medicine:
Therapeutic Agents: : Investigated for potential therapeutic applications, particularly in targeting specific diseases.
Diagnostic Tools: : Used in the development of diagnostic tools and techniques for medical imaging.
Industry:
Material Science: : Applied in material science for the development of new materials with specific properties.
Catalysis: : Functions as a catalyst or catalyst precursor in various industrial chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids, where it can modulate their activity.
Pathways Involved: : Interacts with signaling pathways involved in cell communication, proliferation, and metabolism.
Comparaison Avec Des Composés Similaires
Benzo[c][1,2,5]thiadiazole: : The parent compound, known for its versatile properties and applications.
Piperidinyl Derivatives: : Compounds with similar piperidinyl groups, often explored for their biological activities.
Uniqueness:
That's a deep dive for you! Any further curiosities about this compound?
Propriétés
IUPAC Name |
4-[[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-24-18-4-2-3-5-19(18)26(31(24,29)30)17-10-12-25(13-11-17)14-20(27)23-16-8-6-15(7-9-16)21(22)28/h2-9,17H,10-14H2,1H3,(H2,22,28)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYMCSHTLVCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
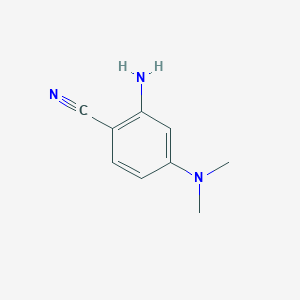

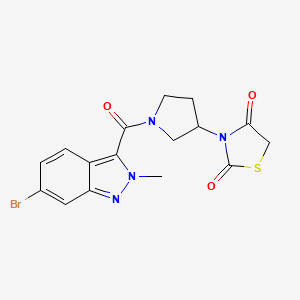
![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)
![2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2866043.png)
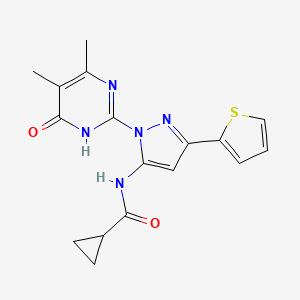
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)
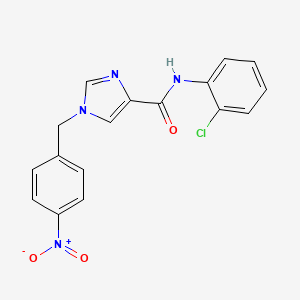

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2866050.png)
![3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B2866051.png)

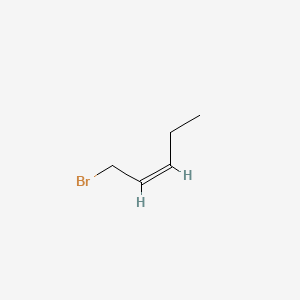
![(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one](/img/structure/B2866056.png)
